molecular formula C8H8Cl2O2 B8306561 2-(2-Hydroxyethyl)-3,4-dichlorophenol

2-(2-Hydroxyethyl)-3,4-dichlorophenol

Cat. No.: B8306561
M. Wt: 207.05 g/mol
InChI Key: DUCQJWNBDVSGGV-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-3,4-dichlorophenol is a chlorinated phenolic compound characterized by a benzene ring substituted with chlorine atoms at the 3- and 4-positions and a 2-hydroxyethyl group (-CH₂CH₂OH) at the 2-position. This structural modification distinguishes it from simpler dichlorophenols (e.g., 3,4-dichlorophenol) by introducing a polar hydroxyl-containing side chain, which may influence its physicochemical properties, environmental behavior, and toxicity.

Properties

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

3,4-dichloro-2-(2-hydroxyethyl)phenol

InChI

InChI=1S/C8H8Cl2O2/c9-6-1-2-7(12)5(3-4-11)8(6)10/h1-2,11-12H,3-4H2

InChI Key

DUCQJWNBDVSGGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)CCO)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

3,4-Dichlorophenol (3,4-DCP)
  • Structure : Chlorine atoms at 3- and 4-positions; lacks the hydroxyethyl group .
  • Key Properties: Molecular Weight: 163.0 g/mol (vs. 207.08 g/mol for 2-(2-hydroxyethyl)-3,4-dichlorophenol, estimated). Log P (Octanol-Water Partition Coefficient): ~2.94 (indicating moderate hydrophobicity) . Environmental Presence: Detected in surface waters at concentrations up to 0.12 μg/L, with lower ecological risk compared to NP and TBBPA .
  • Degradation : Photocatalytically degradable using TiO₂ in shallow pond reactors .
2,4-Dichlorophenol (2,4-DCP)
  • Log P : ~2.75 .
  • Adsorption Behavior : Higher adsorption affinity to geomembranes compared to 3,4-DCP due to positional chlorine effects .
Other Dichlorophenol Isomers (2,5-DCP, 2,6-DCP)
  • Variability : Positional chlorine substitution alters toxicity and persistence. For example, 2,5-DCP exhibits distinct biodegradation pathways under mixotrophic conditions .

Impact of Hydroxyethyl Functionalization

The addition of a 2-hydroxyethyl group to 3,4-DCP introduces the following changes:

  • Increased Polarity: The hydroxyl group enhances water solubility compared to non-substituted dichlorophenols.
  • Molecular Weight : Higher molecular weight (207.08 g/mol vs. 163.0 g/mol for 3,4-DCP) may reduce volatility.

Environmental Behavior and Degradation

Persistence and Mobility

  • 3,4-DCP : Moderate persistence in aquatic environments; detected in both water and sediment .
  • This compound: The hydroxyethyl group may increase solubility, enhancing mobility in water but reducing adsorption to sediments compared to 3,4-DCP .

Biodegradation and Photocatalytic Degradation

  • 3,4-DCP : Biodegradable by mixotrophic microalgae, with degradation efficiency influenced by chlorine positioning . Photocatalytic degradation achieves >90% efficiency under optimized TiO₂ conditions .

Toxicity and Ecological Risk

Acute and Chronic Toxicity

  • 3,4-DCP: Aquatic Toxicity: Median effective concentration (EC₅₀) for algae: ~12 mg/L .
  • No direct data available; extrapolation from structural analogs suggests moderate risk.

Ecological Risk Quotient (RQ)

  • 3,4-DCP : RQ < 1 in most environments, indicating low risk .
  • Hydroxyethyl Derivative : Likely similar or lower risk due to enhanced degradability, though increased solubility could elevate bioavailability.

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